Asulam

Description

Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)

wild oat herbicide used in prairie regions for control of wild oats in cereal grains such as wheat; RN given refers to parent cpd

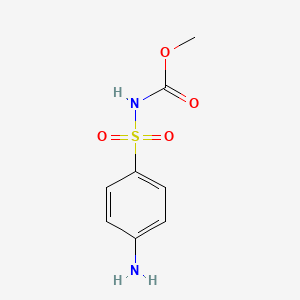

Structure

3D Structure

Properties

IUPAC Name |

methyl N-(4-aminophenyl)sulfonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPYEHKOIGNJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14089-43-1 (potassium salt), 2302-17-2 (mono-hydrochloride salt) | |

| Record name | Asulam [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003337711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023890 | |

| Record name | Asulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] | |

| Record name | Asulam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9430 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 5.0X10+3 mg/L at 22 °C, In water, 5 g/L, Solubility: water, 0.5%, Stable in boiling water over 6 hours, For more Solubility (Complete) data for Asulam (7 total), please visit the HSDB record page. | |

| Record name | Asulam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000144 [mmHg] | |

| Record name | Asulam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9430 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White crystals, Colorless crystals | |

CAS No. |

3337-71-1 | |

| Record name | Asulam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3337-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asulam [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003337711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Asulam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methyl sulfanilylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASULAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y5ASM7P5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Asulam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

144.2 °C, MP: 143-144 °C (decomposes) | |

| Record name | Asulam | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Asulam's Primary Mode of Action as a Dihydropteroate Synthase (DHPS) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asulam, a carbamate herbicide, selectively controls a range of broadleaf weeds and grasses through the targeted inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway. This technical guide provides an in-depth examination of Asulam's primary mode of action. It details the biochemical mechanism of competitive inhibition, presents available quantitative data on its inhibitory effects, outlines comprehensive experimental protocols for studying DHPS inhibition, and visualizes the core biochemical pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in herbicide development, weed science, and drug discovery.

Introduction: The Folate Biosynthesis Pathway and the Role of DHPS

Folate (Vitamin B9) and its derivatives, such as tetrahydrofolate (THF), are essential cofactors in one-carbon transfer reactions. These reactions are fundamental for the biosynthesis of nucleic acids (purines and thymidylate) and certain amino acids (methionine and serine)[1]. While mammals obtain folates from their diet, plants and many microorganisms synthesize them de novo, making the folate biosynthesis pathway an attractive target for the development of selective herbicides and antimicrobial agents[2][3].

Dihydropteroate synthase (DHPS), also known as 7,8-dihydropteroate synthase, is a key enzyme in this pathway. It catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (pABA) to form 7,8-dihydropteroate[4][5]. This reaction is a critical step, and its inhibition leads to the depletion of the folate pool, subsequently arresting cell division and growth, ultimately causing plant death. In plants, the enzymes of the folate biosynthesis pathway are localized in different cellular compartments, with the final steps, including the reaction catalyzed by DHPS, occurring in the mitochondria.

Asulam's Mechanism of Action: Competitive Inhibition of DHPS

Asulam's primary mode of action is the competitive inhibition of dihydropteroate synthase. As a structural analog of the enzyme's natural substrate, pABA, Asulam binds to the pABA-binding site on the DHPS enzyme. This binding is reversible and competitive, meaning that Asulam and pABA directly compete for the same active site. By occupying the active site, Asulam prevents the binding of pABA, thereby blocking the synthesis of 7,8-dihydropteroate and halting the entire folate biosynthesis pathway downstream. This leads to a deficiency in essential metabolites, resulting in chlorosis, growth inhibition, and eventual necrosis of the plant.

The structural basis for this competitive inhibition lies in the molecular similarity between Asulam and pABA. The crystal structure of Arabidopsis thaliana HPPK/DHPS has revealed that the sulfonamide-binding pocket is highly conserved between plants and bacteria. Modeling studies have shown that Asulam docks into the pABA binding pocket, forming interactions that prevent the natural substrate from binding.

Below is a diagram illustrating the folate biosynthesis pathway and the point of inhibition by Asulam.

Caption: Folate biosynthesis pathway and the point of inhibition by Asulam.

The following diagram illustrates the competitive binding relationship at the active site of the DHPS enzyme.

Caption: Competitive inhibition of DHPS by Asulam.

Quantitative Data on DHPS Inhibition by Asulam

While the qualitative mechanism of Asulam as a competitive inhibitor of DHPS is well-established, specific enzymatic inhibition constants such as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for Asulam against purified DHPS from various plant species are not widely reported in publicly available literature. The potent herbicidal activity of Asulam is, however, considered a direct consequence of DHPS inhibition.

Whole-organism inhibition data, such as Minimum Inhibitory Concentrations (MIC) for plant growth, provide an indirect measure of Asulam's efficacy. It is important to note that these values can be influenced by factors beyond direct enzyme inhibition, including uptake, translocation, and metabolism of the herbicide within the plant.

For comparative purposes, the following table includes available whole-organism inhibition data for Asulam and enzymatic inhibition data for other known DHPS inhibitors, such as sulfonamides.

| Compound | Target Organism/Enzyme | Inhibition Metric | Value | Reference |

| Asulam | Arabidopsis thaliana (whole plant) | Growth Inhibition | From 0.25 mM | |

| Sulfamethoxazole | Escherichia coli (whole cell) | MIC | 0.031 mM | |

| Sulfacetamide | Escherichia coli (whole cell) | MIC | 0.25 mM | |

| Asulam | Escherichia coli (whole cell) | MIC | 0.125 mM | |

| Dapsone | Mycobacterium leprae DHPS | IC50 | 0.06 µg/mL | |

| Dapsone | Escherichia coli DHPS | IC50 | 3.0 µg/mL | |

| Sulfadiazine | DHPS enzyme | IC50 | 2.05 µg/mL |

Experimental Protocols for DHPS Inhibition Assays

The inhibitory effect of Asulam on DHPS activity can be determined using several established in vitro assays. The following are detailed protocols for two common methods: a coupled spectrophotometric assay and a radiometric assay.

Coupled Spectrophotometric Assay

This continuous assay is suitable for high-throughput screening and measures the oxidation of NADPH, which is coupled to the DHPS reaction.

Principle: The product of the DHPS reaction, 7,8-dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR), which consumes NADPH. The rate of NADPH oxidation, monitored by the decrease in absorbance at 340 nm, is directly proportional to the DHPS activity.

Reagents:

-

Assay Buffer: 50 mM HEPES pH 7.6, 10 mM MgCl₂, 1 mM DTT.

-

Purified DHPS Enzyme: At a concentration determined empirically to provide a linear reaction rate.

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP): Stock solution in water.

-

para-Aminobenzoic acid (pABA): Stock solution in water or DMSO.

-

NADPH: Stock solution in assay buffer.

-

Dihydrofolate Reductase (DHFR): Commercially available, used in excess to ensure it is not rate-limiting.

-

Asulam: Stock solution in water or DMSO, prepared as a serial dilution.

Procedure (96-well plate format):

-

To each well, add the assay buffer.

-

Add NADPH to a final concentration of approximately 200 µM.

-

Add DHFR to a final concentration sufficient to not be rate-limiting.

-

Add DHPPP to a final concentration near its Km value.

-

Add varying concentrations of Asulam (and a vehicle control, e.g., DMSO).

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 5-10 minutes.

-

Initiate the reaction by adding pABA to a final concentration near its Km value.

-

Immediately monitor the decrease in absorbance at 340 nm in a kinetic plate reader for 10-20 minutes.

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.

-

Plot the percent inhibition (relative to the no-inhibitor control) against the logarithm of the Asulam concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

To determine the inhibition constant (Ki) and the mechanism of inhibition, the assay should be repeated with varying concentrations of pABA at fixed concentrations of Asulam, followed by analysis using Michaelis-Menten and Lineweaver-Burk plots.

Radiometric Assay

This discontinuous assay directly measures the incorporation of a radiolabeled substrate into the product.

Principle: The assay quantifies the amount of radiolabeled pABA ([¹⁴C]pABA) that is incorporated into 7,8-dihydropteroate.

Reagents:

-

Assay Buffer: 50 mM HEPES pH 7.6, 10 mM MgCl₂.

-

Purified DHPS Enzyme.

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

-

[¹⁴C]pABA: Radiolabeled substrate.

-

Asulam: Stock solution in DMSO.

Procedure:

-

Prepare a reaction mixture containing assay buffer, DHPPP, and [¹⁴C]pABA.

-

Add varying concentrations of Asulam (and a DMSO control).

-

Initiate the reaction by adding the purified DHPS enzyme.

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction (e.g., by adding formic acid).

-

Separate the product (dihydropteroate) from the unreacted substrate ([¹⁴C]pABA) using a suitable method (e.g., thin-layer chromatography or anion exchange chromatography).

-

Quantify the amount of incorporated radioactivity in the product using a scintillation counter.

Data Analysis:

-

Calculate the percentage of inhibition by comparing the radioactivity in the samples with the inhibitor to the control sample (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

The following diagram outlines a typical experimental workflow for a DHPS inhibition assay.

Caption: General experimental workflow for a DHPS inhibition assay.

Conclusion

Asulam's primary mode of action is the potent and selective competitive inhibition of dihydropteroate synthase, a pivotal enzyme in the folate biosynthesis pathway of susceptible plants. By mimicking the natural substrate pABA, Asulam effectively blocks the production of essential folates, leading to metabolic disruption and plant death. While specific enzymatic inhibition constants for Asulam are not extensively documented, its herbicidal efficacy is a clear indicator of its potent inhibitory action on DHPS. The detailed experimental protocols provided herein offer robust methodologies for further investigation into the kinetics and mechanism of Asulam and other potential DHPS inhibitors. The continued study of this mode of action is crucial for the development of new herbicides and for managing the evolution of herbicide resistance in weed populations.

References

Asulam's Metabolic Fate in Bracken: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of the herbicide asulam in Pteridium aquilinum (bracken fern). Asulam is a selective, systemic herbicide primarily used for bracken control. Its efficacy is intrinsically linked to its absorption, translocation, and subsequent metabolic breakdown within the fern. This document details the known metabolic route, presents available quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the key pathways and workflows to support further research and development in this area.

Core Mechanism of Action

Asulam's primary mode of action is the inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the folic acid biosynthesis pathway.[1] This inhibition leads to a deficiency in essential amino acids and nucleotides, ultimately causing a cessation of growth and death of the plant's apical meristems.[1] The herbicide is applied to the fronds and translocates via the phloem to the rhizome system, accumulating in the metabolically active frond buds and apical meristems, which are the primary targets for long-term control.[1]

The Metabolic Pathway of Asulam

Once absorbed and translocated within Pteridium aquilinum, asulam undergoes metabolic transformation. The principal metabolic pathway involves the breakdown of asulam into several key metabolites. The major identified metabolites are sulphanilamide, sulphanilic acid, and aminophenol. While the precise enzymatic steps and their kinetics within bracken are not fully elucidated in publicly available literature, a proposed pathway based on identified metabolites is presented below.

Quantitative Data on Asulam Metabolism

Quantitative data on the metabolic fate of asulam in Pteridium aquilinum is limited in the available literature. However, studies involving radiolabeled asulam ([14C]asulam) have provided insights into the distribution of the parent compound and its metabolites within the plant. The following table summarizes the distribution of extractable radioactivity in the rhizome and buds of bracken following treatment with [14C]asulam.

| Compound | Percentage of Total Extractable 14C in Rhizome and Buds |

| Asulam | 65-75% |

| Metabolites (Sulphanilamide, Sulphanilic Acid, Aminophenol) | 25-35% |

Note: This data is derived from studies by Veerasekaran, Kirkwood, and Fletcher and indicates that a significant portion of the translocated herbicide remains as the parent compound in the target tissues.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of asulam metabolism in Pteridium aquilinum.

Protocol 1: Analysis of Asulam Translocation and Metabolism using Radiolabeling

Objective: To quantify the absorption, translocation, and metabolism of asulam in Pteridium aquilinum.

Materials:

-

Mature Pteridium aquilinum plants

-

[14C]asulam (radiolabeled)

-

Micropipette

-

Cellulose acetate rings

-

Scintillation vials

-

Scintillation fluid

-

Liquid scintillation counter

-

Homogenizer

-

Solvents for extraction (e.g., methanol, acetone)

-

Thin-layer chromatography (TLC) plates

-

Radiochromatogram scanner

Procedure:

-

Plant Treatment: Apply a known amount of [14C]asulam solution in small droplets to the pinnae of mature bracken fronds. Use cellulose acetate rings to contain the droplets.

-

Time Course Sampling: Harvest treated plants at various time points (e.g., 1, 3, 7, 14, and 28 days) post-application.

-

Sample Sectioning: Divide each plant into different parts: treated pinnae, untreated fronds, rhizome, and buds.

-

Surface Wash: Wash the surface of the treated pinnae to remove unabsorbed [14C]asulam and quantify the radioactivity in the wash using a liquid scintillation counter.

-

Extraction: Homogenize the different plant sections in a suitable solvent (e.g., 80% methanol) to extract the radiolabeled compounds.

-

Quantification of Total Radioactivity: Measure the total radioactivity in the extracts from each plant section using a liquid scintillation counter to determine the extent of translocation.

-

Metabolite Analysis:

-

Concentrate the extracts.

-

Spot the concentrated extracts onto TLC plates.

-

Develop the chromatograms using an appropriate solvent system.

-

Use a radiochromatogram scanner to separate and identify the radioactive spots corresponding to asulam and its metabolites.

-

Quantify the radioactivity of each spot to determine the relative proportions of the parent compound and its metabolites.

-

Protocol 2: In Vitro Enzyme Assays for Asulam Metabolism

Objective: To identify and characterize the enzymes responsible for asulam metabolism in Pteridium aquilinum.

Materials:

-

Fresh rhizome and bud tissues from Pteridium aquilinum

-

Buffer solutions for protein extraction

-

Asulam

-

Potentially required cofactors (e.g., NADPH, NADH)

-

Centrifuge

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Reagents for protein quantification (e.g., Bradford reagent)

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh rhizome and bud tissues in a cold extraction buffer.

-

Centrifuge the homogenate to separate the crude enzyme extract (supernatant) from cellular debris.

-

-

Enzyme Assay:

-

Set up reaction mixtures containing the crude enzyme extract, a known concentration of asulam, and any necessary cofactors in a suitable buffer.

-

Incubate the reaction mixtures at a controlled temperature for a specific period.

-

Stop the reaction (e.g., by adding acid or a solvent).

-

-

Analysis of Asulam Depletion or Metabolite Formation:

-

Analyze the reaction mixtures to measure the decrease in the concentration of asulam or the increase in the concentration of its metabolites. This can be done using HPLC or spectrophotometry.

-

-

Enzyme Kinetics:

-

Determine the kinetic parameters (e.g., Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax)) by varying the concentration of asulam and measuring the initial reaction rates.

-

-

Enzyme Identification (Advanced):

-

Further purify the enzyme extract using chromatography techniques (e.g., ion exchange, size exclusion) to isolate the enzyme(s) responsible for asulam metabolism.

-

Identify the purified protein(s) using techniques such as mass spectrometry.

-

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments for investigating the asulam metabolic pathway.

This guide synthesizes the current understanding of asulam's metabolic pathway in Pteridium aquilinum. While the primary metabolites have been identified, further research is needed to elucidate the specific enzymes involved and to quantify the kinetics of these metabolic transformations. The provided protocols offer a foundation for researchers to build upon in their investigations into the intricate interactions between this herbicide and its target species.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Asulam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asulam is a selective, systemic carbamate herbicide recognized for its efficacy against perennial grasses and broad-leaf weeds.[1] Its utility in agriculture and land management stems from its specific mode of action, targeting a key enzyme in the folate biosynthesis pathway of plants.[2][3] This technical guide provides a comprehensive overview of the molecular structure and chemical properties of Asulam, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development. This document details its structural attributes, physicochemical properties, and the biochemical pathway it inhibits, alongside relevant experimental protocols.

Molecular Structure

Asulam, chemically known as methyl N-(4-aminophenyl)sulfonylcarbamate, is a carbamate ester distinguished by a (4-aminophenyl)sulfonyl group attached to the nitrogen atom of methyl carbamate.[4] This unique structure, combining sulfonamide and carbamate functionalities, is central to its herbicidal activity.[4]

Table 1: Molecular Identifiers and Descriptors of Asulam

| Identifier/Descriptor | Value | Reference(s) |

| IUPAC Name | methyl N-(4-aminophenyl)sulfonylcarbamate | |

| CAS Number | 3337-71-1 | |

| Chemical Formula | C₈H₁₀N₂O₄S | |

| SMILES | COC(=O)NS(=O)(=O)C1=CC=C(C=C1)N | |

| InChI | InChI=1S/C8H10N2O4S/c1-14-8(11)10-15(12,13)7-4-2-6(9)3-5-7/h2-5H,9H2,1H3,(H,10,11) |

Chemical Properties

The physicochemical properties of Asulam dictate its environmental fate, solubility, and ultimately its efficacy as a herbicide. It is a white crystalline solid that decomposes upon melting.

Table 2: Physicochemical Properties of Asulam

| Property | Value | Reference(s) |

| Molar Mass | 230.24 g/mol | |

| Melting Point | 143-144 °C (with decomposition) | |

| pKa | 4.82 | |

| Water Solubility | 5,000 mg/L at 22 °C | |

| Solubility in Organic Solvents | ||

| Acetone | 34% | |

| Methanol | 28% | |

| Ethanol | 10 mg/mL | |

| Dimethylformamide (DMF) | 10 mg/mL | |

| LogP | -0.27 |

Mechanism of Action: Inhibition of Dihydropteroate Synthase

Asulam's herbicidal activity is derived from its function as an inhibitor of the enzyme dihydropteroate synthase (DHPS). DHPS is a critical enzyme in the folic acid (folate) biosynthesis pathway in plants and microorganisms. This pathway is absent in mammals, who obtain folate from their diet, making DHPS an excellent target for selective herbicides.

Asulam acts as a competitive inhibitor of DHPS, mimicking the enzyme's natural substrate, para-aminobenzoic acid (p-ABA). By binding to the active site of DHPS, Asulam prevents the condensation of p-ABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), a crucial step in the synthesis of dihydropteroate. The disruption of this pathway leads to a deficiency in folic acid, which is essential for the synthesis of nucleotides and certain amino acids. This ultimately results in the cessation of cell division and leads to the death of the plant.

References

Methodological & Application

Application Note: High-Throughput Analysis of Asulam and its Metabolites in Environmental Samples by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asulam is a selective systemic herbicide used for the control of perennial grasses and broad-leaf weeds.[1] Its presence and the formation of its metabolites in the environment, primarily in soil and water, are of regulatory and toxicological concern. The primary metabolites of Asulam include acetylasulam and sulphanilamide.[2] This application note provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of Asulam and its key metabolites, acetylasulam and sulphanilamide, in various environmental matrices.

Signaling Pathway and Experimental Workflow

The metabolic degradation of Asulam in the environment involves the transformation of the parent compound into its metabolites. Understanding this pathway is crucial for comprehensive environmental monitoring.

Caption: Metabolic pathway of Asulam.

The analytical workflow for the determination of Asulam and its metabolites involves sample preparation, chromatographic separation, and mass spectrometric detection.

Caption: Experimental workflow for LC-MS/MS analysis.

Experimental Protocols

Sample Preparation

For Water Samples (Solid-Phase Extraction - SPE)

-

Filtration: Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter.

-

Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

-

Loading: Load the filtered water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analytes with 10 mL of methanol.

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute the residue in 1 mL of the initial mobile phase.

For Soil Samples (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)

-

Extraction: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. Add 10 mL of water (if soil is dry) and 10 mL of acetonitrile. Shake vigorously for 1 minute.

-

Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

-

Cleanup (Dispersive SPE - dSPE): Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing primary secondary amine (PSA) sorbent (e.g., 900 mg) and MgSO₄ (e.g., 150 mg). Shake for 30 seconds.

-

Final Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

-

Reconstitution: Take an aliquot of the final extract, evaporate to dryness, and reconstitute in the initial mobile phase.

Liquid Chromatography

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Gradient:

-

0-1 min: 10% B

-

1-8 min: 10-90% B

-

8-10 min: 90% B

-

10.1-12 min: 10% B (re-equilibration)

-

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative switching or separate injections. Asulam and its metabolites can ionize in both modes, but negative mode often provides better sensitivity for Asulam.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |

| Asulam | 231.0 | 156.0 | 15 | Negative |

| 231.0 | 93.0 | 25 | Negative | |

| Acetylasulam | 273.0 | 156.0 | 18 | Negative |

| 273.0 | 214.0 | 12 | Negative | |

| Sulphanilamide | 173.1 | 156.1 | 15 | Positive |

| 173.1 | 108.1 | 20 | Positive |

Quantitative Data

The following table summarizes the performance of the described LC-MS/MS method for the analysis of Asulam and its metabolites in fortified soil and water samples.

| Analyte | Matrix | Fortification Level (µg/kg or µg/L) | Recovery (%) | RSD (%) | LOQ (µg/kg or µg/L) |

| Asulam | Water | 0.1 | 95.2 | 4.8 | 0.05 |

| 1.0 | 98.1 | 3.5 | |||

| Soil | 10 | 92.5 | 6.2 | 5 | |

| 100 | 94.8 | 5.1 | |||

| Acetylasulam | Water | 0.1 | 93.8 | 5.1 | 0.05 |

| 1.0 | 96.5 | 4.2 | |||

| Soil | 10 | 90.1 | 7.5 | 5 | |

| 100 | 92.3 | 6.8 | |||

| Sulphanilamide | Water | 0.1 | 96.7 | 4.5 | 0.05 |

| 1.0 | 99.2 | 3.1 | |||

| Soil | 10 | 94.2 | 5.9 | 5 | |

| 100 | 96.5 | 4.7 |

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the simultaneous determination of Asulam and its primary metabolites, acetylasulam and sulphanilamide, in environmental water and soil samples. The described sample preparation techniques, including SPE for water and QuEChERS for soil, provide excellent recoveries and sample cleanup. The LC-MS/MS method with MRM detection offers high selectivity and sensitivity, enabling the quantification of these compounds at low µg/kg or µg/L levels. This method is suitable for routine environmental monitoring and research applications.

References

Application Notes and Protocols for the Quantification of Asulam Residues in Agricultural Products

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the quantitative analysis of Asulam residues in various agricultural matrices. The information is intended to guide researchers, scientists, and professionals in the accurate detection and quantification of this herbicide, ensuring food safety and regulatory compliance.

Introduction

Asulam is a selective systemic herbicide used to control the growth of perennial grasses and broad-leaf weeds.[1] Its presence in agricultural products is regulated by Maximum Residue Limits (MRLs) established by various international bodies to ensure consumer safety.[2][3][4] Accurate and sensitive analytical methods are crucial for monitoring Asulam residues in the food chain. This document outlines detailed protocols for sample preparation, extraction, clean-up, and instrumental analysis using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following tables summarize the quantitative data for Asulam residue analysis from various studies, providing a comparative overview of method performance across different matrices and analytical techniques.

Table 1: Quantitative Data for Asulam Analysis by HPLC-UV

| Agricultural Matrix | Method | LOD (ppm) | LOQ (ppm) | Average Recovery (%) | Reference |

| Citrus | HPLC-UV | 0.01 | - | 83.5 - 90.9 | [1] |

| Sugarcane | HPLC-UV | 0.01 | - | 80.6 - 86.7 | |

| Peaches | HPLC-UV | - | - | 72 |

Table 2: Quantitative Data for Asulam Analysis by LC-MS/MS

| Agricultural Matrix | Method | LOD (ppm) | LOQ (ppm) | Average Recovery (%) | Reference |

| Various Agricultural Products | LC-MS/MS | - | 0.01 | 70.6 - 107.8 | |

| Bovine Muscle, Fat, Liver, Milk | LC-MS/MS | - | 0.01 | 92.7 - 98.7 |

Experimental Protocols

Protocol 1: Determination of Asulam Residues in Citrus and Sugarcane by HPLC-UV

This protocol is adapted from the method described by Li et al. in the Journal of Food and Drug Analysis.

1. Materials and Reagents

-

Asulam standard (99% purity)

-

Acetonitrile (HPLC grade)

-

Acetone (Residue grade)

-

Diethyl ether (Residue grade)

-

Acetic acid (Glacial)

-

Methanol (HPLC grade)

-

n-Hexane (Residue grade)

-

Anhydrous sodium sulfate

-

Florisil SPE cartridges (1g)

-

Neutral alumina SPE cartridges (1g)

-

Water (deionized)

2. Preparation of Standard Solutions

-

Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Asulam standard into a 100-mL volumetric flask and dissolve in acetonitrile.

-

Working Standard Solutions: Dilute the stock solution with acetonitrile to prepare a series of standard solutions with concentrations ranging from 0.1 to 3.0 µg/mL.

3. Sample Preparation and Extraction

-

Homogenize a representative sample of citrus fruit or sugarcane.

-

Accurately weigh 20 g of the homogenate into a blender.

-

Add 60 mL of acetonitrile containing 0.1% acetic acid (v/v) and blend for 3 minutes.

-

Filter the extract under suction.

-

Repeat the extraction of the residue with another 40 mL of acetonitrile containing 0.1% acetic acid, followed by 20 mL of acetone, and 6 mL of water.

-

Combine all filtrates.

4. Clean-up

-

Concentrate the combined filtrate at 35°C using a rotary evaporator to remove organic solvents.

-

Add 25 mL of diethyl ether to the aqueous residue and transfer to a separatory funnel. Shake for 1 minute.

-

Collect the diethyl ether layer and repeat the extraction of the aqueous phase twice more with 20 mL of diethyl ether.

-

Combine the diethyl ether extracts and pass them through anhydrous sodium sulfate to remove any residual water.

-

Evaporate the diethyl ether extract to dryness at 35°C using a rotary evaporator.

-

Dissolve the residue in a suitable volume of n-hexane.

-

Solid Phase Extraction (SPE):

-

Condition a Florisil SPE cartridge by passing 10 mL of methanol followed by 10 mL of n-hexane.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with a suitable solvent to remove interferences.

-

Elute the Asulam with a mixture of methanol and water.

-

Further clean-up can be achieved using a neutral alumina SPE cartridge if necessary.

-

5. HPLC-UV Analysis

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18, 5 µm, 25 cm × 4.0 mm i.d.

-

Mobile Phase: Water:Acetonitrile:Acetic Acid (89.98:10:0.02, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detector Wavelength: 268 nm.

-

Quantification: Create a standard curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of Asulam in the sample extract by comparing its peak area to the standard curve.

Protocol 2: Determination of Asulam Residues in Agricultural Products by LC-MS/MS

This protocol is based on the method described by Zhang et al. for the analysis of Asulam in various agricultural products.

1. Materials and Reagents

-

Asulam standard

-

Methanol (LC-MS grade)

-

Formic acid

-

Disodium ethylenediaminetetraacetic acid (EDTA-Na2)

-

Hydrophilic Lipophilic Balanced (HLB) SPE cartridges

-

Water (LC-MS grade)

2. Preparation of Standard Solutions

-

Prepare a stock solution of Asulam in methanol.

-

Prepare working standard solutions by diluting the stock solution with the mobile phase.

3. Sample Preparation and Extraction

-

Homogenize the agricultural product sample.

-

Extract a representative portion of the sample with methanol.

-

Evaporate the methanol extract to dryness.

-

Redissolve the residue in a 0.1% formic acid solution containing 1% EDTA-Na2.

4. Solid Phase Extraction (SPE) Clean-up

-

Condition an HLB SPE cartridge according to the manufacturer's instructions.

-

Load the redissolved sample extract onto the conditioned cartridge.

-

Wash the cartridge to remove interfering matrix components.

-

Elute the Asulam from the cartridge with a 50% methanol solution.

-

Filter the eluate through a 0.45 µm filter before LC-MS/MS analysis.

5. LC-MS/MS Analysis

-

LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of mobile phase A (e.g., 15 mM ammonium formate, pH 4.5) and mobile phase B (e.g., acetonitrile).

-

Flow Rate: 200 µL/min.

-

Injection Volume: 20 µL.

-

Ionization Mode: Electrospray positive and/or negative ion mode.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific for Asulam.

-

Quantification: Use a matrix-matched calibration curve to compensate for matrix effects and ensure accurate quantification.

Visualizations

The following diagrams illustrate the experimental workflows for the quantification of Asulam residues.

Caption: HPLC-UV workflow for Asulam residue analysis.

Caption: LC-MS/MS workflow for Asulam residue analysis.

References

Application Notes and Protocols for Studying the Effect of Asulam on Soil Respiration

These application notes provide a detailed framework for researchers, scientists, and drug development professionals to investigate the impact of the herbicide Asulam on soil respiration. The protocols outlined below describe a laboratory-based experimental design to quantify changes in microbial activity in soil following Asulam exposure.

Introduction

Asulam is a systemic carbamate herbicide used to control a variety of grasses and broadleaf weeds.[1] Its mode of action is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folate production in plants, which is necessary for DNA synthesis and cell division.[1][2][3] While targeted at plants, the broad application of Asulam raises questions about its potential non-target effects on soil microbial communities, which are crucial for nutrient cycling and overall soil health. Soil respiration, the measure of carbon dioxide (CO2) released from the soil, is a key indicator of microbial metabolic activity.[4] This experiment aims to quantify the effect of Asulam on soil respiration under controlled laboratory conditions.

Experimental Design and Rationale

This study employs a microcosm-based approach to assess the impact of Asulam on soil respiration. Soil samples are treated with different concentrations of Asulam, and the subsequent CO2 evolution is measured over time. The experimental design includes multiple treatment groups and controls to ensure the reliability of the results.

2.1. Treatment Groups

The experiment will consist of the following treatment groups, with a minimum of three to five replicates per group to ensure statistical significance:

-

Control (C): Soil treated with deionized water only. This group serves as the baseline for normal soil respiration.

-

Low Dose Asulam (LD): Soil treated with Asulam at a concentration reflecting the recommended field application rate. Application rates for Asulam can range from 1.67 to 6.68 pounds of active ingredient per acre. For this experiment, a representative rate of 2.2 kg/ha can be used.

-

High Dose Asulam (HD): Soil treated with Asulam at a concentration 5-10 times the recommended field application rate. This helps to assess the potential impact of accidental spills or higher-than-intended application rates.

-

Sterile Control (SC): Autoclaved (sterilized) soil treated with deionized water. This control helps to distinguish between microbial respiration and any potential abiotic CO2 release.

2.2. Rationale for Dose Selection

The selected Asulam concentrations are designed to be environmentally relevant. The low dose reflects a typical agricultural scenario, while the high dose represents a worst-case scenario. This range allows for the determination of a dose-response relationship.

Materials and Methods

3.1. Materials

-

Fresh soil samples (e.g., sandy loam, clay loam)

-

Asulam (analytical grade)

-

Deionized water

-

Incubation jars (e.g., 1-liter Mason jars with airtight lids)

-

Beakers (50 mL)

-

NaOH solution (0.5 M or 1 M) for CO2 trapping

-

BaCl2 solution (0.5 M)

-

Phenolphthalein indicator

-

HCl solution (0.5 M or 1 M), standardized

-

Burette and titration equipment

-

Incubator

-

Sieve (2 mm mesh)

-

Analytical balance

-

Autoclave

3.2. Experimental Workflow

Figure 1: Experimental workflow for assessing the effect of Asulam on soil respiration.

Detailed Experimental Protocols

4.1. Soil Collection and Preparation

-

Collect topsoil (0-15 cm depth) from a site with no recent history of herbicide application.

-

Remove any large debris, rocks, and plant material.

-

Sieve the soil through a 2 mm mesh to ensure homogeneity.

-

Determine the soil's water holding capacity (WHC) to adjust the moisture content to 60% WHC during the experiment.

-

Characterize the soil for key physicochemical properties such as pH, organic carbon content, and texture.

-

Pre-incubate the soil at 25°C for 7 days in the dark to allow the microbial community to stabilize.

4.2. Preparation of Asulam Solutions

-

Prepare a stock solution of Asulam in deionized water.

-

From the stock solution, prepare working solutions corresponding to the low and high dose treatments. The amount of Asulam to be added to the soil should be calculated based on the soil weight and the desired application rate in kg/ha , assuming a soil depth of 15 cm and a bulk density of 1.3 g/cm³.

4.3. Experimental Setup and Incubation

-

Weigh 100 g (on an oven-dry basis) of the pre-incubated soil into each incubation jar.

-

For the sterile control, autoclave the soil-filled jars at 121°C for 30 minutes on two consecutive days.

-

Add the corresponding Asulam solution or deionized water to each jar to achieve 60% WHC and mix thoroughly.

-

Place a small beaker containing 20 mL of 1 M NaOH inside each jar to trap the evolved CO2.

-

Seal the jars tightly and place them in an incubator at 25°C in the dark.

-

Include three to five empty jars with NaOH traps to serve as blanks.

4.4. Measurement of Soil Respiration (Alkali Trapping and Titration)

-

At each sampling time point (e.g., 1, 3, 7, 14, 21, and 28 days), carefully remove the NaOH traps from the incubation jars.

-

To each NaOH trap, add 2 mL of 0.5 M BaCl2 to precipitate the carbonate as BaCO3.

-

Add 2-3 drops of phenolphthalein indicator.

-

Titrate the remaining NaOH with a standardized solution of 0.5 M HCl until the pink color disappears.

-

Record the volume of HCl used.

-

Replace the old NaOH traps with fresh ones in the incubation jars and reseal them.

-

The amount of CO2 evolved is calculated using the following formula:

mg CO2-C = (B - V) * N * E

Where:

-

B = Volume of HCl used to titrate the blank (mL)

-

V = Volume of HCl used to titrate the sample (mL)

-

N = Normality of the HCl (mol/L)

-

E = Equivalent weight of CO2-C (6 mg/meq)

-

-

Express the soil respiration rate as mg CO2-C kg⁻¹ soil day⁻¹.

Data Presentation

The quantitative data from this experiment should be summarized in the following tables for clear comparison.

Table 1: Soil Physicochemical Properties

| Parameter | Value |

| pH | |

| Organic Carbon (%) | |

| Soil Texture | |

| Water Holding Capacity (%) |

Table 2: Cumulative CO2-C Evolution (mg CO2-C kg⁻¹ soil)

| Day | Control (Mean ± SD) | Low Dose Asulam (Mean ± SD) | High Dose Asulam (Mean ± SD) | Sterile Control (Mean ± SD) |

| 1 | ||||

| 3 | ||||

| 7 | ||||

| 14 | ||||

| 21 | ||||

| 28 |

Table 3: Soil Respiration Rate (mg CO2-C kg⁻¹ soil day⁻¹)

| Time Interval (Days) | Control (Mean ± SD) | Low Dose Asulam (Mean ± SD) | High Dose Asulam (Mean ± SD) | Sterile Control (Mean ± SD) |

| 0-1 | ||||

| 1-3 | ||||

| 3-7 | ||||

| 7-14 | ||||

| 14-21 | ||||

| 21-28 |

Signaling Pathway and Logical Relationships

References

Application Note: Protocol for Dihydropteroate Synthase (DHPS) Enzyme Inhibition Assay with Asulam

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydropteroate synthase (DHPS) is a critical enzyme in the de novo folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids in many microorganisms and plants.[1] Since mammals obtain folate through their diet and lack the DHPS enzyme, it serves as an excellent target for antimicrobial and herbicidal agents.[1][2] Asulam, a carbamate herbicide, functions as a potent and specific inhibitor of DHPS.[1] It acts as a competitive inhibitor by mimicking the structure of the enzyme's natural substrate, para-aminobenzoic acid (p-ABA). By binding to the p-ABA active site, Asulam blocks the condensation reaction with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), thereby halting the production of 7,8-dihydropteroate and disrupting the entire folate pathway. This application note provides a detailed protocol for a continuous, coupled spectrophotometric assay to determine the inhibitory activity of Asulam against DHPS.

Folate Biosynthesis Pathway and Asulam Inhibition

The diagram below illustrates the role of DHPS in the folate biosynthesis pathway and the mechanism of competitive inhibition by Asulam. DHPS catalyzes the condensation of DHPP and p-ABA. Asulam, being a structural analog of p-ABA, competes for the same binding site on the enzyme, thus inhibiting the reaction.

Caption: Folate biosynthesis pathway and the point of inhibition by Asulam.

Quantitative Data on DHPS Inhibition

While Asulam is a known potent inhibitor of DHPS, specific enzymatic inhibition constants (IC₅₀ or Kᵢ) against the purified enzyme are not widely reported in publicly available literature. However, for comparative purposes, the inhibitory activities of other well-characterized sulfonamide inhibitors against DHPS from various organisms are presented below.

| Inhibitor | Organism/Enzyme Source | IC₅₀ (µM) | Kᵢ (µM) | Reference |

| Dapsone | Escherichia coli | 5.9 | 20 | |

| Sulfamethoxazole | Yersinia pestis | - | 0.46 | |

| Sulfathiazole | Bacillus anthracis | - | 0.6 | |

| Compound 11 | Bacillus anthracis | ~25 | - | |

| Compound 11 | Yersinia pestis | ~50 | - |

Experimental Protocol: Coupled Spectrophotometric DHPS Assay

This protocol describes a continuous, coupled-enzyme assay suitable for determining DHPS activity and its inhibition by Asulam in a 96-well plate format.

Principle of the Assay

The activity of DHPS is measured indirectly. The product of the DHPS reaction, 7,8-dihydropteroate, is immediately reduced to 7,8-tetrahydrofolate by an excess of dihydrofolate reductase (DHFR). This second reaction consumes β-Nicotinamide adenine dinucleotide phosphate (NADPH), and the rate of NADPH oxidation is monitored as a decrease in absorbance at 340 nm. The rate of absorbance change is directly proportional to the DHPS activity, assuming DHFR is not rate-limiting.

Materials and Reagents

-

Recombinant DHPS enzyme

-

Recombinant Dihydrofolate Reductase (DHFR) enzyme

-

Asulam (potassium salt recommended for solubility)

-

6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

para-Aminobenzoic acid (p-ABA)

-

β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer: 50 mM HEPES (pH 7.6), 10 mM MgCl₂, 1 mM Dithiothreitol (DTT)

-

UV-transparent 96-well microplate

-

Spectrophotometer (plate reader) with kinetic reading capability at 340 nm

Reagent Preparation

-

Assay Buffer: Prepare a solution containing 50 mM HEPES (pH 7.6), 10 mM MgCl₂, and 1 mM DTT. Store at 4°C.

-

Asulam Stock Solution: Prepare a high-concentration stock (e.g., 10-100 mM) of Asulam in either nuclease-free water or DMSO. Store in aliquots at -20°C.

-

Substrate Stocks: Prepare stock solutions of p-ABA and DHPP in water or the appropriate solvent. Determine the concentration spectrophotometrically. Store in aliquots at -80°C.

-

NADPH Stock: Prepare a fresh 10-20 mM stock solution of NADPH in Assay Buffer before each experiment. Keep on ice.

-

Enzyme Solutions: Dilute DHPS and DHFR enzymes to the desired working concentrations in Assay Buffer immediately before use. Keep on ice.

Experimental Workflow Diagram

Caption: Workflow for the DHPS coupled spectrophotometric inhibition assay.

Assay Procedure (96-well plate)

-

Prepare Asulam Dilutions: Perform a serial dilution of the Asulam stock solution in the appropriate vehicle (water or DMSO) to create a range of concentrations for IC₅₀ determination (e.g., from 0.1 µM to 100 µM final concentration).

-

Assay Mixture Preparation: In a UV-transparent 96-well plate, add the following components to each well for a final volume of 200 µL. It is recommended to prepare a master mix for common reagents.

-

Assay Buffer

-

NADPH to a final concentration of ~200 µM.

-

DHFR enzyme to a final concentration sufficient to be non-rate-limiting (empirically determined, e.g., 1-2 Units/mL).

-

DHPP to a final concentration near its Kₘ value (e.g., 5-20 µM).

-

Varying concentrations of Asulam (or vehicle for 'no inhibitor' control).

-

DHPS enzyme to a final concentration that gives a linear reaction rate for at least 10 minutes (e.g., 5-50 nM).

-

-

Controls: Include the following controls in your plate layout:

-

100% Activity Control: Contains all reaction components with the vehicle (e.g., DMSO) instead of Asulam.

-

No Enzyme Control: Contains all components except the DHPS enzyme to check for background NADPH degradation.

-

-

Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow components to equilibrate.

-

Reaction Initiation: Initiate the reaction by adding p-ABA to each well to a final concentration near its Kₘ value (e.g., 5-20 µM).

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm in a kinetic plate reader. Record data every 15-30 seconds for 10-20 minutes.

Data Analysis

-

Calculate Initial Velocity (V₀): For each concentration of Asulam and the control, determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate Percent Inhibition: Calculate the percentage of inhibition for each Asulam concentration using the following formula:

-

% Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100

-

-

Determine IC₅₀: Plot the percentage of inhibition against the logarithm of the Asulam concentration. Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

References

Asulam Application for Optimal Bracken Control: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed guide to the optimal application timing of Asulam for the effective control of bracken (Pteridium aquilinum). The information is synthesized from a range of scientific studies and technical guides to ensure robust and reproducible experimental design and application strategies.

Introduction

Asulam is a selective, systemic herbicide highly effective for controlling bracken.[1] Its primary mode of action is the inhibition of the enzyme dihydropteroate synthase (DHPS), which is crucial for the folic acid biosynthesis pathway in plants.[1] This inhibition leads to a cessation of growth and ultimately the death of the plant's apical meristems.[1] Effective control of bracken is critical in agriculture, forestry, and conservation due to its invasive nature.[2] The timing of Asulam application is a critical factor in achieving maximum efficacy, as it directly influences the translocation of the herbicide to the underground rhizome system, which is the primary target for long-term control.[1]

Principle of Optimal Application Timing

The efficacy of Asulam in controlling bracken is fundamentally dependent on its translocation from the treated fronds to the rhizome system, where it accumulates in the active and dormant buds. This process is most efficient when the bracken fronds are fully developed and are actively photosynthesizing, ensuring a strong downward flow of nutrients (and the herbicide) to the rhizomes.

Key Principles:

-

Application to Mature Fronds: Asulam should be applied to fully expanded bracken fronds. Application to immature fronds can result in predominantly upward (acropetal) movement of the herbicide, reducing its effectiveness on the rhizomes.

-

Active Growth Phase: Application should occur when the bracken is actively growing, but before the onset of senescence (dieback) in late summer or autumn. This period is often cited as late summer, typically between July and August. Another window for application is after the full expansion of autumn regrowth, from late April to early June, before the first frosts.

-

Maximizing Translocation: The goal is to coincide the application with the peak basipetal (downward) translocation of photosynthates to the rhizomes, which occurs when the fronds are mature.

Quantitative Data on Asulam Efficacy

The following tables summarize quantitative data from various studies on the efficacy of Asulam in controlling bracken.

Table 1: Efficacy of Asulam Application on Bracken Frond Density and Biomass

| Treatment | Application Rate (kg a.i./ha) | Frond Density Reduction (%) | Fresh Weight Reduction (%) | Time to Effect | Study Reference |

| Asulam | 4.4 | 88 - 92 | 83 - 93 | Following Spring | F.A. Holmes (1977) |

| Asulam | 4.0 - 8.0 | 70 - 100 | Not Reported | 6 Months | M.P. Rolston et al. (1979) |

| Asulam | 4.4 | 97.1 (Year 1), 87.6 (Year 2), 77.8 (Year 3) | Not Reported | 1-3 Years | P. VEERASEKARAN et al. (1976) |

| Asulam | Not Reported | 98 (initial) | Not Reported | 1 Year | Brown (2021) |

| Amidosulfuron | Not Reported | 96 (initial) | Not Reported | 1 Year | Brown (2021) |

Table 2: Long-Term Efficacy of Asulam-Based Treatments

| Treatment | "Effect Window" (Years) for Bracken Reduction | Agricultural Improvement Index "Effect Window" (Years) | Species Richness "Effect Window" (Years) | Study Reference |

| Asulam sprayed in year 1 | Minimum of 10 | 12–20 | 7–17 | Sourhope 1 |

| Asulam in year 1/cut in year 2 | Minimum of 10 | 12–20 | 7–17 | Sourhope 1 |

| Cutting once in year 1/asulam in year 2 | Minimum of 10 | 12–20 | 7–17 | Sourhope 1 |

| Asulam sprayed in year 1 | Minimum of 10 | 9–20 | 2–10 | Sourhope 2 |

| Asulam in year 1/cut in year 2 | Minimum of 10 | 9–20 | 2–10 | Sourhope 2 |

| Cutting once in year 1/asulam in year 2 | Minimum of 10 | 9–20 | 2–10 | Sourhope 2 |

Experimental Protocols

The following protocols are designed for conducting field trials to evaluate the optimal application timing and efficacy of Asulam for bracken control.

Site Selection and Plot Establishment

-

Site Selection: Choose a location with a uniform and dense infestation of bracken. The site should be representative of the area where control is desired.

-

Plot Establishment:

-

Demarcate experimental plots of a standardized size (e.g., 5m x 5m).

-

Establish a minimum of three replicate plots for each treatment group and a control group.

-

Ensure a sufficient buffer zone between plots to prevent spray drift.

-

Pre-Treatment Assessment

-

Before herbicide application, conduct a baseline assessment of bracken abundance in each plot.

-

Parameters to Measure:

-

Frond Density: Count the number of fronds within randomly placed quadrats (e.g., 1m x 1m) in each plot.

-

Frond Height: Measure the height of a representative sample of fronds within each quadrat.

-

Percentage Cover: Visually estimate the percentage of ground covered by bracken within each quadrat.

-

Biomass: Harvest the above-ground fronds from a defined area within each plot, dry them to a constant weight, and record the dry biomass.

-

Herbicide Application Protocol

-

Treatments:

-

Control: Untreated plots.

-

Asulam Treatment Groups: Apply Asulam at varying timings based on bracken growth stages (e.g., early expansion, full expansion, pre-senescence).

-

-

Application Method:

-

Use a calibrated sprayer (e.g., knapsack sprayer) to ensure uniform application at the desired rate (e.g., 4.4 kg a.i./ha).

-

For knapsack application, a common dilution is 100mL of Asulam 400 in 9.8L of water.

-

Spray to achieve complete coverage of the fronds but avoid runoff.

-

-

Environmental Conditions:

-

Apply during calm conditions to minimize spray drift.

-

Do not apply if rain is expected within 24 hours of application.

-

Post-Treatment Assessment

-

Conduct follow-up assessments at specified intervals (e.g., 6 months, 1 year, and annually thereafter) to evaluate long-term efficacy.

-

Measure the same parameters as in the pre-treatment assessment (frond density, height, percentage cover, and biomass).

-

Calculate the percentage reduction in each parameter for each treatment group relative to the control group.

Visualizations

Signaling Pathway of Asulam in Bracken

Caption: Asulam's mode of action in bracken.

Experimental Workflow for Asulam Efficacy Trial```dot

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SiteSelection [label="Site Selection &\nPlot Establishment", fillcolor="#FBBC05", fontcolor="#202124"]; PreTreatment [label="Pre-Treatment Assessment\n(Density, Height, Biomass)", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Asulam Application\n(Varying Timings)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Control [label="Control Group\n(No Treatment)", fillcolor="#F1F3F4", fontcolor="#202124"]; PostTreatment [label="Post-Treatment Assessment\n(6, 12, 24 months)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataAnalysis [label="Data Analysis &\nEfficacy Calculation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> SiteSelection [color="#5F6368"]; SiteSelection -> PreTreatment [color="#5F6368"]; PreTreatment -> Treatment [color="#5F6368"]; PreTreatment -> Control [color="#5F6368"]; Treatment -> PostTreatment [color="#5F6368"]; Control -> PostTreatment [color="#5F6368"]; PostTreatment -> DataAnalysis [color="#5F6368"]; DataAnalysis -> End [color="#5F6368"]; }

Caption: Logic of optimal Asulam application timing.

References

Application Notes and Protocols for the Analytical Determination of Asulam, Acetylasulam, and Sulphanilamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of the herbicide Asulam and its main metabolites, acetylasulam and sulphanilamide. The protocols are intended for use in research, quality control, and regulatory monitoring settings.

Introduction

Asulam is a systemic carbamate herbicide used for the control of perennial grasses and broad-leaf weeds.[1] It functions by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in plants.[2][3] Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids, and its absence leads to the cessation of cell division and eventual plant death.[2][4] In various organisms, including rats and likely in target weeds, Asulam is metabolized to acetylasulam and sulphanilamide. Sulphanilamide itself is a known competitive inhibitor of DHPS. Therefore, the analysis of all three compounds is often necessary for comprehensive residue and metabolism studies.

Quantitative Data Summary

The following tables summarize the quantitative data from various analytical methods for the determination of Asulam, acetylasulam, and sulphanilamide.

Table 1: HPLC-UV Method Performance

| Analyte | Matrix | Fortification Level (ppm) | Average Recovery (%) | Limit of Detection (LOD) (ppm) | Reference |

| Asulam | Peaches | 0.10 | 72 | - | |

| Acetylasulam | Peaches | 0.10 | 100 | - | |

| Sulphanilamide | Peaches | 0.10 | 90 | - | |

| Asulam | Citrus | 0.1 - 0.3 | 83.5 - 90.9 | 0.01 | |

| Asulam | Sugarcane | 0.05 - 0.2 | 80.6 - 86.7 | 0.01 |

Table 2: LC-MS/MS Method Performance for Sulphonamides

| Analyte Class | Matrix | Fortification Levels (µg/kg) | Average Recovery (%) | LOQ (µg/kg) | Reference |

| 24 Sulphonamides | Instant Pastries | 5, 10, 50 | 67.6 - 103.8 | 0.02 - 0.45 | |

| 14 Sulphonamides | Milk | - | 91 - 114 | - | |

| 9 Sulphonamides | Raw Honey | 5, 10, 50, 100 | 89 - 118 | - |

Signaling Pathway Diagram

The following diagram illustrates the folic acid biosynthesis pathway and the inhibitory action of Asulam and sulphanilamide.

Caption: Inhibition of the Folic Acid Biosynthesis Pathway by Asulam and Sulphanilamide.

Experimental Protocols

Protocol 1: Simultaneous Determination of Asulam, Acetylasulam, and Sulphanilamide in Peaches by HPLC-UV

This protocol is adapted from the method described by Kon et al. (1984).

4.1.1. Materials and Reagents

-

Asulam, acetylasulam, and sulphanilamide analytical standards

-

Acetonitrile (HPLC grade)

-

Ethyl ether

-

Ethyl acetate

-

Neutral alumina, activity grade 1

-

Water (deionized)

-

Sodium sulfate (anhydrous)

-

Peach samples

4.1.2. Standard Solution Preparation

-

Prepare individual stock solutions of Asulam, acetylasulam, and sulphanilamide in acetonitrile at a concentration of 100 µg/mL.

-

From the stock solutions, prepare working standards by dilution with the mobile phase to concentrations ranging from 0.1 to 10 µg/mL.

4.1.3. Sample Preparation and Extraction

-

Homogenize 50 g of peach sample with 100 mL of acetonitrile in a blender.

-

Filter the homogenate through a Büchner funnel.

-

Transfer the filtrate to a separatory funnel and add 50 mL of water.

-

Partition the aqueous phase with two 50 mL portions of ethyl ether. Combine the ethyl ether fractions. This fraction contains Asulam and acetylasulam.

-

Partition the remaining aqueous phase with two 50 mL portions of ethyl acetate. Combine the ethyl acetate fractions. This fraction contains sulphanilamide.

-

Pass each of the combined organic fractions through a column of anhydrous sodium sulfate to remove residual water.

-

Concentrate the ethyl ether and ethyl acetate fractions separately to a small volume (approximately 1-2 mL) using a rotary evaporator at 35°C.

4.1.4. Clean-up

-

Prepare two separate neutral alumina columns (activity grade 1).

-

Apply the concentrated ethyl ether extract to the first alumina column. Elute with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate Asulam and acetylasulam.

-

Apply the concentrated ethyl acetate extract to the second alumina column. Elute with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to purify the sulphanilamide fraction.

-

Collect the respective eluates and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residues in a known volume of the mobile phase for HPLC analysis.

4.1.5. HPLC-UV Analysis

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A suitable isocratic or gradient mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% acetic acid) to ensure the analytes are in their non-ionized form.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detector: UV detector set at 268 nm.

-

Quantification: Identify and quantify the analytes by comparing their retention times and peak areas with those of the prepared standards.

Protocol 2: General Workflow for LC-MS/MS Analysis of Sulphonamides

This protocol provides a general workflow that can be adapted for the analysis of Asulam, acetylasulam, and sulphanilamide in various food matrices.

Caption: General workflow for the analysis of Asulam and its metabolites by LC-MS/MS.

4.2.1. Sample Preparation

-

Extraction: Extract the homogenized sample with a suitable organic solvent such as acetonitrile or methanol, often with the addition of a small amount of acid (e.g., formic acid) to improve extraction efficiency.

-

Clean-up: A clean-up step using solid-phase extraction (SPE) with cartridges like C18 or polymeric sorbents is often necessary to remove matrix interferences.

4.2.2. LC-MS/MS Analysis

-

Chromatographic Separation: Utilize a C18 or similar reversed-phase column with a gradient elution of water and acetonitrile or methanol, both containing a small percentage of formic acid.

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) for quantification, selecting appropriate precursor and product ions for each analyte.

Conclusion

The provided protocols and data offer a comprehensive guide for the analytical determination of Asulam, acetylasulam, and sulphanilamide. The choice of method will depend on the specific matrix, required sensitivity, and available instrumentation. Proper validation of the chosen method in the user's laboratory is essential to ensure accurate and reliable results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Asulam Application for Weed Efficacy Studies

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing asulam, a systemic post-emergence carbamate herbicide. The information herein is designed to facilitate the optimization of asulam application rates for various weed species and to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for asulam?

A1: Asulam is a carbamate herbicide that functions as a systemic, post-emergence weed control agent.[1] Its primary mechanism involves the inhibition of the dihydropteroate synthase (DHPS) enzyme.[1] This enzyme is crucial for the biosynthesis of folic acid, a necessary component for DNA synthesis and cell division in plants. By blocking DHPS, asulam effectively halts weed growth, leading to eventual plant death.[1] The herbicide is absorbed through the leaves, shoots, and roots and is then translocated throughout the plant's system.[1][2]

Q2: What are the most critical factors influencing the efficacy of asulam in experimental settings?

A2: The performance of asulam can be affected by several factors:

-

Weed Species and Growth Stage: Susceptibility to asulam varies significantly among different weed species. It is most effective when applied to young, actively growing weeds before they have reached the seed head formation stage.

-

Environmental Conditions: Temperature and humidity are key. Optimal absorption and translocation of asulam occur at higher temperatures (around 30°C or 86°F) and high relative humidity (above 80-95%).

-